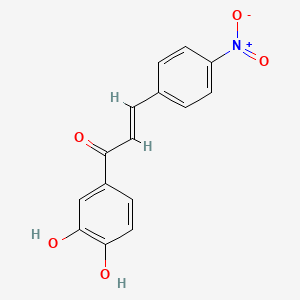![molecular formula C15H20FNO3 B5374276 2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide](/img/structure/B5374276.png)
2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide is an organic compound that features a fluorophenoxy group and an oxolan-2-yl group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide typically involves the reaction of 4-fluorophenol with an appropriate alkylating agent to introduce the fluorophenoxy group. This is followed by the introduction of the oxolan-2-yl group through a nucleophilic substitution reaction. The final step involves the formation of the propanamide backbone through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorophenoxy and oxolan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl, aryl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial products.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions, while the oxolan-2-yl group may contribute to the overall stability of the compound. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- {2-[2-(4-fluorophenoxy)ethoxy]ethyl}[(oxolan-2-yl)methyl]amine
Uniqueness
2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide is unique due to the combination of its fluorophenoxy and oxolan-2-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, as it may exhibit different reactivity and binding characteristics compared to similar compounds.
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-10(14-4-3-9-19-14)17-15(18)11(2)20-13-7-5-12(16)6-8-13/h5-8,10-11,14H,3-4,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWFQAVNXUDKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C(C)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5374207.png)
![4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide](/img/structure/B5374210.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5374216.png)
![3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5374224.png)
![8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B5374228.png)
![2-{4-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]phenoxy}acetamide](/img/structure/B5374231.png)
![1-{2-oxo-2-[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5374234.png)

![9-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5374249.png)
![N-{(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B5374259.png)


![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5374280.png)
![3-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5374290.png)
